molecular formula C12H13ClN4 B11785487 4-Chloro-2-cyclobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-2-cyclobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Katalognummer: B11785487
Molekulargewicht: 248.71 g/mol
InChI-Schlüssel: PIZBRKRHVYFWHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-cyclobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a cyclobutyl group, and a 1-methyl-1H-pyrazol-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes using continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-cyclobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used for the oxidation step.

    Bases: Employed in the substitution reactions.

    Palladium Catalysts: Utilized in coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can have different functional groups attached.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-cyclobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-cyclobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-cyclobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group provides a different steric environment compared to similar compounds, potentially leading to unique interactions with molecular targets.

Eigenschaften

Molekularformel

C12H13ClN4

Molekulargewicht

248.71 g/mol

IUPAC-Name

4-chloro-2-cyclobutyl-6-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C12H13ClN4/c1-17-7-9(6-14-17)10-5-11(13)16-12(15-10)8-3-2-4-8/h5-8H,2-4H2,1H3

InChI-Schlüssel

PIZBRKRHVYFWHR-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)C3CCC3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.